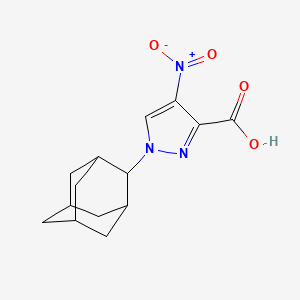![molecular formula C15H24ClNO B1440768 4-[3-(Tert-butyl)phenoxy]piperidine hydrochloride CAS No. 1220027-89-3](/img/structure/B1440768.png)
4-[3-(Tert-butyl)phenoxy]piperidine hydrochloride
Übersicht
Beschreibung
“4-[3-(Tert-butyl)phenoxy]piperidine hydrochloride” is a chemical compound with the CAS Number: 1220027-98-4 . It has a molecular weight of 269.81 .
Molecular Structure Analysis
The IUPAC name of the compound is “3-(3-tert-butylphenoxy)piperidine hydrochloride” and its InChI Code is "1S/C15H23NO.ClH/c1-15(2,3)12-6-4-7-13(10-12)17-14-8-5-9-16-11-14;/h4,6-7,10,14,16H,5,8-9,11H2,1-3H3;1H" . The molecular formula of the compound is C15H24ClNO .Physical And Chemical Properties Analysis
The compound has a molecular weight of 269.81 . Other physical and chemical properties are not mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Pharmacological Research
4-[3-(Tert-butyl)phenoxy]piperidine hydrochloride: is utilized in pharmacological studies due to its potential as a precursor for the synthesis of bioactive molecules. Its structural framework is often found in compounds that exhibit central nervous system activity, making it a valuable starting point for the development of new therapeutic agents .
Material Science
In material science, this compound serves as a chemical intermediate in the creation of novel polymers with specific properties. The tert-butyl group can impart steric hindrance, which is beneficial in designing materials with desired thermal stability and solubility characteristics .
Chemical Synthesis
This chemical plays a crucial role in synthetic chemistry as a building block for complex molecules. Its phenoxy and piperidine components are versatile functional groups that can undergo various chemical reactions, enabling the construction of a wide array of chemical entities .
Analytical Chemistry
In analytical chemistry, 4-[3-(Tert-butyl)phenoxy]piperidine hydrochloride can be used as a standard or reference compound in chromatographic analysis. It helps in the calibration of equipment and ensures the accuracy of analytical methods .
Chromatography
The compound’s unique structure allows it to be used in chromatography as a component of the mobile phase or as a ligand in affinity columns. Its interaction with other molecules can be exploited to separate and purify specific compounds from complex mixtures .
Life Sciences Research
In life sciences, this compound is explored for its potential effects on biological systems. It may be used in molecular biology experiments to understand the interaction between small molecules and biological macromolecules, contributing to the field of drug discovery .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(3-tert-butylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-15(2,3)12-5-4-6-14(11-12)17-13-7-9-16-10-8-13;/h4-6,11,13,16H,7-10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKVWZKWJMCEIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Tert-butyl)phenoxy]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3R)-4-(benzyloxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B1440688.png)









